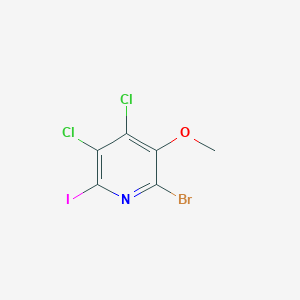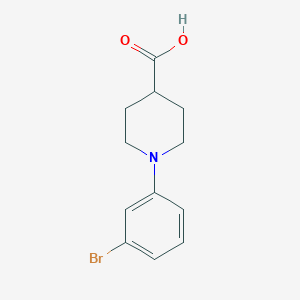
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
概要
説明
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a chemical compound with the empirical formula C6H3BrCl2INO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOc1c (Cl)c (Cl)c (I)nc1Br . The InChI key is DELIJYMGNUJWKI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formulaC6H3BrCl2INO and molecular weight 382.81 . It is a solid form .
科学的研究の応用
Precursor for Pyridyne Generation
Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor for generating substituted 2,3-pyridyne, which reacts regioselectively with certain compounds like 2-methoxyfuran. This research highlights the potential of similar halogenated pyridines, including 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine, in synthesizing pyridyne intermediates for chemical reactions (Walters, Carter, & Banerjee, 1992).
Reactions with Aqueous Hydrochloric Acid
Hertog and Bruyn (2010) explored the behavior of bromo-derivatives of ethoxypyridine, closely related to this compound, in aqueous hydrochloric acid. This research provides insights into the reaction patterns of such compounds, which can be useful in various chemical syntheses (Hertog & Bruyn, 2010).
Role in Aminations Involving Pyridyne Intermediates
Pieterse and Hertog (2010) studied the amination of halopyridines, presuming the involvement of a pyridyne intermediate. This research might shed light on the behavior of this compound in similar reactions, especially considering its structural similarities (Pieterse & Hertog, 2010).
Safety and Hazards
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is classified as Acute Tox. 3 Oral . It is non-combustible and is considered a toxic hazardous material or a hazardous material causing chronic effects . The safety information includes the signal word “Danger” and the hazard statement "H301" . The precautionary statements are "P301 + P310" .
作用機序
Target of Action
It is known that this compound is a halogenated heterocycle , which are often used in medicinal chemistry due to their ability to form halogen bonds with biological targets.
Mode of Action
Halogenated heterocycles like this compound are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can form new carbon-carbon bonds through a palladium-catalyzed process .
Biochemical Pathways
As a halogenated heterocycle, it may be involved in various biochemical reactions, including carbon-carbon bond formation via suzuki–miyaura cross-coupling .
生化学分析
Biochemical Properties
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine plays a significant role in biochemical reactions, particularly those involving halogenated heterocycles. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The interactions between this compound and biomolecules are often mediated by its halogen atoms, which can form halogen bonds with amino acid residues in proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding may involve halogen bonds, hydrogen bonds, or hydrophobic interactions. Furthermore, this compound can inhibit or activate enzymes by altering their conformation or catalytic activity. These changes can lead to alterations in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have shown that this compound can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound may result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound may inhibit or activate enzymes involved in the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The interactions between this compound and metabolic enzymes can have significant effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is important for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular processes .
特性
IUPAC Name |
2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2INO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELIJYMGNUJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1Br)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251887 | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305324-56-4 | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)






